2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one
CAS No.: 123994-68-3
Cat. No.: VC20838165
Molecular Formula: C12H8F3N5O
Molecular Weight: 295.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 123994-68-3 |
---|---|
Molecular Formula | C12H8F3N5O |
Molecular Weight | 295.22 g/mol |
IUPAC Name | 2-[3-(trifluoromethyl)anilino]-1,7-dihydropurin-6-one |
Standard InChI | InChI=1S/C12H8F3N5O/c13-12(14,15)6-2-1-3-7(4-6)18-11-19-9-8(10(21)20-11)16-5-17-9/h1-5H,(H3,16,17,18,19,20,21) |
Standard InChI Key | IOWPKEYIXBBDOQ-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=CC(=C1)NC2=NC(=O)C3=C(N2)N=CN3)C(F)(F)F |
SMILES | C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F |
Canonical SMILES | C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F |
Introduction
Chemical Structure and Properties
2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one consists of a purine core structure with an amine linkage to a 3-(trifluoromethyl)phenyl group at the 2-position, while maintaining a carbonyl group at the 6-position. The compound belongs to the broader class of purine derivatives, which are fundamental components in biological systems and play crucial roles in numerous cellular processes.
The trifluoromethyl group significantly impacts the electronic properties of the molecule, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs . This structural feature is commonly employed in medicinal chemistry to improve drug-like properties of compounds.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be anticipated:
Structural Features
The compound contains several key structural elements:
-
A purine heterocyclic system (fused pyrimidine and imidazole rings)
-
A 6-oxo (keto) group that can participate in hydrogen bonding
-
A secondary amine linkage connecting the purine and phenyl moieties
-
A trifluoromethyl group at the meta position of the phenyl ring
These structural elements contribute to the compound's potential to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Structural Relationships to Known Compounds
The target compound shares structural similarities with several known bioactive molecules described in the search results.
Comparison with Related Purine Derivatives
The compound appears to combine structural elements present in various bioactive molecules, potentially conferring distinct biological properties.
Related Compound Class | Known Biological Activities | Possible Relevance to Target Compound |
---|---|---|
2-Arylaminopurines | Protein kinase inhibition, anti-proliferative activity | May share similar enzyme inhibitory profiles |
6-Oxopurines | Xanthine oxidase inhibition, adenosine receptor modulation | May interact with purine metabolism enzymes |
Trifluoromethylphenyl derivatives | Enhanced metabolic stability, improved membrane permeability | Likely exhibits favorable pharmacokinetic properties |
Research Applications
Based on the structural features and potential biological activities, 2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one may find applications in several research areas.
Medicinal Chemistry
The compound could serve as a lead structure for developing:
-
Kinase inhibitors for cancer therapy
-
Modulators of purine metabolism
-
Anti-inflammatory agents
-
Central nervous system active compounds
Chemical Biology
Potential uses in chemical biology include:
-
Probe for studying purine-binding proteins
-
Tool for investigating cellular signaling pathways
-
Fluorinated analog for metabolic studies
Materials Science
The compound's structural features suggest potential applications in:
-
Organic electronics due to the extended π-conjugated system
-
Supramolecular chemistry exploiting hydrogen bonding capabilities
-
Fluorine-containing materials with specialized properties
Analytical Characteristics
Spectroscopic Method | Expected Characteristic Features |
---|---|
UV-Visible | Absorption maxima around 260-280 nm due to the purine chromophore |
IR | Characteristic bands for N-H stretching (~3300-3500 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), and C-F stretching (~1000-1400 cm⁻¹) |
¹H NMR | Signals for purine H-8 (~8.0-8.5 ppm), aromatic protons of the phenyl ring (~7.0-8.0 ppm), and exchangeable NH protons |
¹⁹F NMR | Signal for the CF₃ group around -62 to -65 ppm |
Mass Spectrometry | Molecular ion peak at m/z ~295, with characteristic fragmentation patterns |
Stability and Reactivity
Chemical Stability
The compound is expected to demonstrate:
-
High thermal stability, similar to other purine derivatives with melting points above 300°C
-
Relative stability under acidic conditions
-
Potential sensitivity to strong oxidizing agents
-
Stability enhanced by the trifluoromethyl group compared to non-fluorinated analogs
Reactivity Profile
Key reactive sites include:
-
The NH groups, which can participate in hydrogen bonding and act as nucleophiles
-
The 6-oxo group, which may undergo nucleophilic attack under specific conditions
-
The purine ring system, which may participate in π-stacking interactions
Structure-Activity Relationship Considerations
For potential medicinal applications, several structural modifications could be explored to optimize activity:
-
Purine Core Modifications:
-
N-alkylation at the 9-position to improve lipophilicity and binding specificity
-
Substitution at the 8-position to modify the electronic properties of the purine ring
-
-
Linker Variations:
-
Introduction of alkyl spacers between the purine and phenyl moieties
-
Replacement of the NH linker with other functional groups (e.g., O, S, CH₂)
-
-
Trifluoromethylphenyl Modifications:
-
Exploration of different substitution patterns (ortho, para)
-
Introduction of additional substituents on the phenyl ring
-
Replacement with other fluorinated or non-fluorinated aromatic systems
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume